molecular formula C5H4F3NO2 B12909598 (5-(Trifluoromethyl)oxazol-2-yl)methanol

(5-(Trifluoromethyl)oxazol-2-yl)methanol

Cat. No.: B12909598
M. Wt: 167.09 g/mol
InChI Key: ATQKKWCQFWGYNS-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)oxazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield (5-(Trifluoromethyl)oxazol-2-yl)aldehyde or (5-(Trifluoromethyl)oxazol-2-yl)carboxylic acid, while reduction may yield (5-(Trifluoromethyl)oxazol-2-yl)amine .

Scientific Research Applications

(5-(Trifluoromethyl)oxazol-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-(Trifluoromethyl)oxazol-2-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the trifluoromethyl group and the presence of the oxazole ring. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2

InChI Key

ATQKKWCQFWGYNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)CO)C(F)(F)F

Origin of Product

United States

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